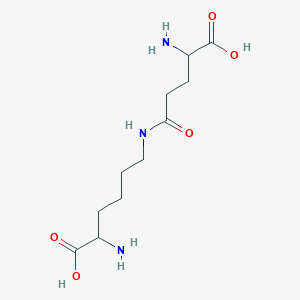

gamma-Glu-epsilon-Lys

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

Gamma-Glu-epsilon-Lys can be synthesized through enzymatic or chemical methods. One common approach involves the use of transglutaminase enzymes, which catalyze the formation of isopeptide bonds between the gamma-carboxyl group of glutamic acid and the epsilon-amino group of lysine . The reaction typically occurs under mild conditions, such as a pH range of 7-8 and temperatures around 37°C.

Industrial Production Methods

Industrial production of this compound often employs recombinant transglutaminase enzymes to enhance yield and efficiency. The process involves the fermentation of genetically modified microorganisms that express transglutaminase, followed by purification and isolation of the desired dipeptide .

化学反応の分析

Types of Reactions

Gamma-Glu-epsilon-Lys undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form disulfide bonds, which further stabilize protein structures.

Reduction: Reduction reactions can break disulfide bonds, leading to the formation of free thiol groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various nucleophiles for substitution reactions. The reactions typically occur under controlled conditions, such as specific pH and temperature ranges, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include cross-linked proteins, reduced peptides, and substituted derivatives with altered functional properties .

科学的研究の応用

Biochemical Properties and Cross-Linking Mechanism

Gamma-Glu-epsilon-Lys as a Cross-Linking Agent

Gamma-Glu-ε-Lys is known for its role in the formation of cross-links within proteins, particularly through the action of transglutaminases. These enzymes catalyze the formation of isopeptide bonds between the gamma-carboxamide group of glutamine and the epsilon-amino group of lysine, leading to the stabilization of protein structures. This property has been observed in various biological contexts:

- Stratum Corneum Proteins : Research indicates that proteins in the human stratum corneum are covalently cross-linked via ε-(γ-glutamyl)lysine bonds, contributing to skin barrier function and integrity .

- Casein Studies : In studies involving crosslinked caseins, it was found that ε-(γ-Glu)Lys moieties were absorbed effectively in rats, indicating their bioavailability and potential as dietary protein sources .

Nutritional Applications

Supplementation in Diets

The incorporation of γ-Glu-ε-Lys into dietary proteins has been studied for its nutritional benefits:

- Protein Efficiency Ratio (PER) : Experiments demonstrated that diets containing heavily or intermediately crosslinked caseins provided similar growth rates and PER compared to intact casein diets, suggesting that γ-Glu-ε-Lys can serve as an effective protein supplement .

- Lysine Supplementation : The ε-(γ-Glu)Lys moiety has been evaluated as a lysine source in gluten-based diets. Results indicated that it could enhance lysine availability in lysine-poor diets, which is crucial for animal nutrition .

Therapeutic Potential

Neurological Implications

Recent findings suggest that γ-Glu-ε-Lys may have applications in neurological health:

- Biomarker for Neurological Diseases : Research indicates that γ-Glu-ε-Lys could serve as a biomarker for certain neurological conditions. Its detection methods have been refined to improve diagnosis and monitoring of diseases .

- Neurotransmission Modulation : Studies on related compounds have shown that γ-glutamyl dipeptides can activate NMDA receptors, which are critical for synaptic plasticity and memory function. This suggests potential therapeutic roles in neurodegenerative diseases .

Table 1: Summary of Key Studies on this compound

作用機序

Gamma-Glu-epsilon-Lys exerts its effects through the formation of isopeptide bonds between the gamma-carboxyl group of glutamic acid and the epsilon-amino group of lysine. This cross-linking mechanism stabilizes protein structures and enhances their functional properties. The molecular targets involved in this process include various proteins and enzymes that participate in protein cross-linking and stabilization .

類似化合物との比較

Similar Compounds

Gamma-Glu-Cys: Another gamma-glutamyl dipeptide, which plays a role in glutathione synthesis and antioxidant defense.

Gly-Glu: A dipeptide formed by glycine and glutamic acid, involved in various metabolic processes.

Lys-Lys: A dipeptide formed by two lysine molecules, important in protein synthesis and metabolism

Uniqueness

Gamma-Glu-epsilon-Lys is unique due to its specific role in forming isopeptide bonds, which are crucial for protein cross-linking and stabilization. This property distinguishes it from other similar compounds that may not participate in such specific cross-linking reactions .

生物活性

Gamma-glutamyl-lysine (γ-Glu-Lys) is a dipeptide that plays a significant role in various biological processes, particularly in protein crosslinking and enzymatic reactions. This article delves into the biological activity of γ-Glu-Lys, exploring its mechanisms, implications in health and disease, and relevant research findings.

1. Overview of Gamma-Glu-Epsilon-Lys

Gamma-Glu-Lys is formed through the action of transglutaminases, enzymes that catalyze the formation of covalent bonds between glutamine and lysine residues in proteins. This results in the creation of isopeptide bonds, which are crucial for stabilizing protein structures and facilitating various physiological functions.

Transglutaminase Activity : The primary mechanism by which γ-Glu-Lys exerts its biological effects is through transglutaminase-mediated crosslinking. This process involves:

- Formation of ε-(γ-Glu)-Lys bonds between protein substrates.

- Stabilization of extracellular matrix (ECM) components, which is vital for tissue integrity and repair .

3.1 Protein Crosslinking

The formation of γ-Glu-Lys bonds contributes to the structural integrity of proteins, especially in connective tissues. This crosslinking enhances the mechanical properties of collagen and elastin, crucial for skin elasticity and wound healing .

3.2 Role in Disease

Research has implicated γ-Glu-Lys in several pathological conditions:

- Kidney Disease : Increased levels of transglutaminase and γ-Glu-Lys have been observed in diabetic nephropathy, suggesting a role in renal fibrosis .

- Neurodegenerative Disorders : In Parkinson's disease, elevated transglutaminase activity leads to abnormal protein aggregation, contributing to neuronal degeneration .

4.1 Case Studies

A study evaluated the bioavailability of γ-Glu-Lys from crosslinked caseins using rat models. Results indicated that diets containing crosslinked caseins supported growth similarly to intact casein, confirming the absorption and nutritional value of γ-Glu-Lys .

| Diet Type | Protein Efficiency Ratio (PER) | Biological Value (BV) |

|---|---|---|

| Heavily Crosslinked Casein | Similar to intact casein | Similar to intact casein |

| Intact Casein | Similar to heavily crosslinked | Similar to heavily crosslinked |

| Non-Protein Diet | Lower than protein diets | Lower than protein diets |

4.2 Enzymatic Activity

The enzymatic specificity towards γ-Glu-Lys has been documented, showcasing its importance in metabolic pathways involving protein modification . A monoclonal antibody developed for detecting γ-Glu-Lys isopeptides has facilitated studies on its localization within cells, revealing insights into cellular processes influenced by transglutaminase activity .

5. Implications for Health

The biological activity of γ-Glu-Lys has potential implications for therapeutic strategies:

- Wound Healing : Enhancing transglutaminase activity could improve tissue repair mechanisms.

- Cancer Therapy : Targeting transglutaminase pathways may provide new avenues for treating cancers associated with aberrant protein crosslinking .

6. Conclusion

Gamma-glutamyl-lysine is a crucial compound with significant biological activities related to protein stabilization and cellular function. Its involvement in various diseases highlights its potential as a biomarker and therapeutic target. Ongoing research into its mechanisms will further elucidate its role in health and disease.

特性

IUPAC Name |

2-amino-6-[(4-amino-4-carboxybutanoyl)amino]hexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O5/c12-7(10(16)17)3-1-2-6-14-9(15)5-4-8(13)11(18)19/h7-8H,1-6,12-13H2,(H,14,15)(H,16,17)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPKNLFVGUZRHOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNC(=O)CCC(C(=O)O)N)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。